molecular formula C13H10ClN3O B2847628 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile CAS No. 613651-53-9

5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile

Cat. No. B2847628
CAS RN: 613651-53-9
M. Wt: 259.69
InChI Key: SLFDEMKJUNJGSN-UHFFFAOYSA-N
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Description

5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic compound that contains a nitrile group and an allylamine group. The compound's molecular formula is C13H10ClN3O, and its molecular weight is 263.69 g/mol.

Mechanism of Action

The mechanism of action of 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile is not fully understood. However, studies suggest that the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth. The compound may also disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile has a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, further studies are required to determine the compound's long-term effects on the human body.

Advantages and Limitations for Lab Experiments

The compound's advantages include its low toxicity profile, broad-spectrum activity against microorganisms, and potential use in cancer research. However, its limitations include its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

1. Further studies are required to determine the compound's mechanism of action and its potential use in cancer therapy.
2. The development of more efficient synthesis methods for the compound.
3. The evaluation of the compound's long-term effects on the human body and its potential use as a therapeutic agent.
4. The investigation of the compound's activity against other diseases, such as viral infections.
5. The development of novel derivatives of the compound with improved activity and selectivity.
Conclusion:
5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile is a promising compound that has potential applications in various research fields. Its broad-spectrum activity against microorganisms and potential use in cancer research make it an interesting compound for further studies. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile involves the reaction of 2-chlorobenzonitrile with allylamine in the presence of a base, followed by cyclization with oxalyl chloride and a base. The reaction yields the desired compound, which can be purified by recrystallization.

Scientific Research Applications

The compound has been studied for its potential use in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities. The compound's ability to inhibit the growth of cancer cells makes it a promising candidate for cancer research.

properties

IUPAC Name

2-(2-chlorophenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-2-7-16-13-11(8-15)17-12(18-13)9-5-3-4-6-10(9)14/h2-6,16H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFDEMKJUNJGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile

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